Cas no 23711-26-4 (5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol)

5-(4-クロロフェニル)-4-イソブチル-4H-1,2,4-トリアゾール-3-チオールは、1,2,4-トリアゾール骨格を有する有機硫黄化合物です。その分子構造は、4位のイソブチル基と3位のチオール基、5位の4-クロロフェニル基によって特徴付けられ、高い化学的安定性と反応性を兼ね備えています。特にチオール基は金属イオンとのキレート形成能に優れ、触媒や配位子としての応用が期待されます。また、芳香族クロロ基の存在により、分子全体の疎水性が向上し、生体膜透過性などの物性調整が可能です。医薬品中間体や農薬開発における構造ユニットとしての有用性が注目されています。

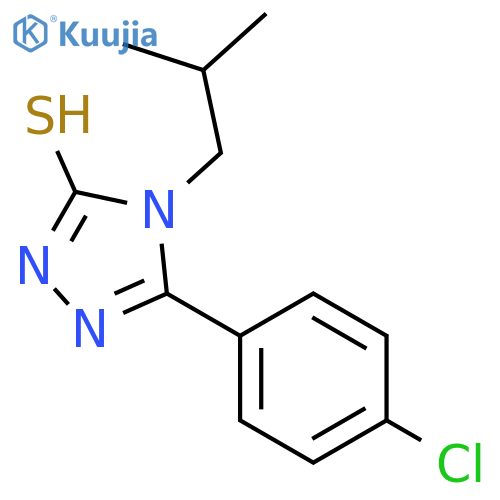

23711-26-4 structure

商品名:5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

CAS番号:23711-26-4

MF:C12H14ClN3S

メガワット:267.777659893036

MDL:MFCD05134112

CID:2626111

PubChem ID:951877

5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質

名前と識別子

-

- AKOS000370045

- MFCD05134112

- 5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

- JS-2731

- SCHEMBL10013033

- 23711-26-4

- STL381288

- CCG-344595

- 3-(4-chlorophenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione

- 5-(4-chlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

- CS-0116958

-

- MDL: MFCD05134112

- インチ: InChI=1S/C12H14ClN3S/c1-8(2)7-16-11(14-15-12(16)17)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17)

- InChIKey: SUQJZZMSMMMAQN-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 267.0596963Da

- どういたいしつりょう: 267.0596963Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 322

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 59.7Ų

5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB235292-100 mg |

5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol; . |

23711-26-4 | 100 mg |

€283.50 | 2023-07-20 | ||

| Chemenu | CM338423-1g |

5-(4-Chlorophenyl)-4-isobutyl-4h-1,2,4-triazole-3-thiol |

23711-26-4 | 95%+ | 1g |

$285 | 2024-07-28 | |

| abcr | AB235292-100mg |

5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol; . |

23711-26-4 | 100mg |

€283.50 | 2025-02-13 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187598-1g |

5-(4-Chlorophenyl)-4-isobutyl-4h-1,2,4-triazole-3-thiol |

23711-26-4 | 90% | 1g |

¥2782 | 2023-04-14 | |

| Ambeed | A955208-1g |

5-(4-Chlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol |

23711-26-4 | 90% | 1g |

$232.0 | 2024-08-03 |

5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

23711-26-4 (5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1622100-48-4(7-methoxy-8-methylquinoline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23711-26-4)

清らかである:99%

はかる:1g

価格 ($):209.0